4-(Ethenesulfonyl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Sulfone Derivatives Research
The chemical identity of 4-(ethenesulfonyl)benzonitrile is rooted in its two primary components: the benzonitrile framework and the sulfone group. Benzonitrile and its derivatives are foundational building blocks in organic synthesis. nih.govnist.gov The nitrile group (-C≡N) is a versatile functional unit, readily convertible to other important groups like amines, amides, and carboxylic acids, making benzonitriles valuable precursors for pharmaceuticals and agrochemicals. Furthermore, the strategic placement of functional groups on the benzene (B151609) ring allows for the synthesis of complex molecular architectures, a common practice in drug discovery and materials science. researchgate.net
Concurrently, sulfones—compounds containing a sulfonyl group (–SO2–) bonded to two carbon atoms—are prized for their high chemical and thermal stability. This robustness, combined with the strong electron-withdrawing nature of the sulfonyl group, makes them integral components in the development of high-performance polymers and functional materials. The incorporation of a sulfone moiety can significantly alter a molecule's electronic character, solubility, and intermolecular interactions, which is a key strategy in designing materials with specific properties. rsc.org The presence of both a nitrile and a sulfone group in one molecule, as seen in this compound, offers a synergistic combination of reactivity and stability.
Significance of the Ethenesulfonyl Moiety in Molecular Design and Reactivity
The defining feature of this compound is its ethenesulfonyl group, also known as a vinyl sulfonyl group (–SO2–CH=CH2). This group is a powerful electron-withdrawing moiety, which profoundly impacts the electronic landscape of the attached benzonitrile ring. This strong inductive effect renders the aromatic ring electron-deficient, a critical characteristic that dictates its reactivity and potential applications.
The vinyl component of the ethenesulfonyl group is a highly reactive site for various chemical transformations. It is an excellent Michael acceptor, meaning its β-carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles. tandfonline.com This reactivity is a cornerstone of its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through Michael addition reactions. This makes vinyl sulfones valuable in constructing complex molecules and for covalently modifying biological targets like proteins. tandfonline.comsmolecule.com The dual functionality of the ethenesulfonyl group—acting as both a potent electronic modifier and a reactive handle—makes it an exceptionally useful tool for molecular engineers in organic synthesis and chemical biology.
Overview of Research Trajectories for Electron-Deficient Arenes and Vinyl Sulfones
The study of electron-deficient aromatic compounds, or arenes, is a dynamic field in modern organic chemistry. uva.nl Unlike their electron-rich counterparts, these compounds exhibit unique reactivity patterns, making them valuable substrates for specific types of reactions, such as nucleophilic aromatic substitution. Research in this area is driven by the continuous need for novel synthetic methods and the creation of advanced functional materials with tailored electronic properties.
Vinyl sulfones, as a class of compounds, are well-established and important building blocks in synthetic chemistry. researchgate.net Their primary role as Michael acceptors has been extensively exploited to forge a diverse array of chemical bonds under mild conditions. researchgate.net Current research continues to broaden their synthetic applications, including their use in multicomponent reactions and photoredox catalysis to access complex molecular scaffolds. researchgate.netacs.org The structure of this compound, which combines an electron-deficient arene with a reactive vinyl sulfone, positions it at the confluence of these two significant research streams, making it a compound of ongoing scientific interest.
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZYEFAAGSUPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154397-48-4 | |
| Record name | 4-(ethenesulfonyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethenesulfonyl Benzonitrile and Its Analogs
Direct Synthesis Approaches
Direct synthesis focuses on the formation of the 4-(ethenesulfonyl)benzonitrile molecule from precursor compounds. These methods are crucial for the initial production of the target compound.
Reaction of 4-Chlorobenzonitrile (B146240) with Ethenesulfonyl Chloride Precursors
A plausible and effective method for the synthesis of aryl vinyl sulfones, such as this compound, involves the palladium-catalyzed coupling of an aryl halide with a suitable sulfinate salt. In this context, 4-chlorobenzonitrile can serve as the aryl halide precursor. The reaction would typically involve the coupling of 4-chlorobenzonitrile with a salt of ethenesulfinic acid in the presence of a palladium catalyst. Research has shown that the use of specific ligands, such as Xantphos, is crucial for the success of such reactions, which are also influenced by the presence of additives like tetrabutylammonium (B224687) chloride (nBu4NCl). organic-chemistry.orgorganic-chemistry.org This method offers a direct route to the desired product by forming the carbon-sulfur bond.
Another potential route involves a Friedel-Crafts-type reaction where an aromatic compound is reacted with a vinyl sulfonyl fluoride (B91410) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This approach could theoretically be applied to benzonitrile (B105546), though the reactivity would be influenced by the directing effects of the nitrile group.
Base-Mediated Transformations and Reaction Conditions
Base-mediated reactions are fundamental in the synthesis of vinyl sulfones. One common strategy involves the elimination of a leaving group from a β-substituted ethyl sulfone. For instance, a 2-haloethyl aryl sulfone can undergo dehydrohalogenation in the presence of a base to yield the corresponding aryl vinyl sulfone. The choice of base and reaction conditions is critical to control the selectivity and yield of the transformation. nih.gov
An economical synthesis method for vinyl sulfones utilizes commercially available sulfinic acid sodium salts and dibromides. This process, which can be performed without a metal catalyst, involves a dehydrobromination step followed by the conjugate addition of the sulfinate anion and subsequent elimination of sulfinic acid. This method is compatible with a range of functional groups, including nitriles. organic-chemistry.org
The table below summarizes typical conditions for base-mediated synthesis of vinyl sulfones.
| Reactants | Base | Solvent | Temperature | Outcome | Reference |
| (Benzylsulfonyl)benzenes, Paraformaldehyde | Various bases | Various solvents | Room Temp. to 80 °C | Selective formation of α-substituted or (E)-vinyl sulfones | nih.gov |
| Sulfinic acid sodium salts, Dibromides | - (Base generated in situ) | DMF | 80 °C | Phenyl and methyl vinyl sulfones | organic-chemistry.org |
Scalability Considerations for Research and Industrial Applications
The scalability of synthetic routes is a critical factor for both academic research and industrial production. Methods that are economical, efficient, and utilize readily available starting materials are highly desirable. The synthesis of vinyl sulfones from sulfinic acid sodium salts and dibromides is presented as a practical and scalable alternative to traditional methods that often require harsh conditions or expensive metal catalysts. organic-chemistry.org
Furthermore, visible-light-induced synthesis methods are gaining attention for their scalability. For example, a gram-scale synthesis of a vinyl sulfone has been demonstrated using this approach, highlighting its potential for larger-scale production. organic-chemistry.org Industrial processes for producing purified aryl vinyl sulfone solutions often involve crystallization from an organic solvent to obtain a wet cake, which is then dissolved in a suitable solvent for transportation and storage. google.com The development of scalable routes is an active area of research, with a focus on improving efficiency and reducing costs for industrial applications. google.com
Derivatization Strategies and Synthetic Transformations Utilizing this compound
Once synthesized, this compound can be further modified at its two primary functional groups: the nitrile moiety and the ethenesulfonyl group. These transformations open up avenues to a wide range of analogs with potentially diverse chemical properties.
Modifications of the Ethenesulfonyl Group
The ethenesulfonyl group is an electron-deficient alkene, making it an excellent Michael acceptor and a reactive component in cycloaddition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Michael Addition: The double bond of the ethenesulfonyl group is activated towards nucleophilic attack. This allows for 1,4-conjugate addition, also known as the Michael addition, with a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comyoutube.com These can include carbon nucleophiles (like enolates), nitrogen nucleophiles (aza-Michael addition), and oxygen nucleophiles (oxa-Michael addition). commonorganicchemistry.com This reactivity allows for the introduction of a diverse range of substituents at the β-position of the sulfonyl group, leading to a vast library of 4-(2-sulfonylethyl)benzonitrile derivatives. There are documented examples of Michael additions to similar aryl vinyl sulfone systems. nih.govacs.orgub.edu
Cycloaddition Reactions: The ethenesulfonyl group can act as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions with a conjugated diene to form a six-membered ring. wikipedia.orgucalgary.calibretexts.org The reactivity of the dienophile is enhanced by the electron-withdrawing sulfonyl group. libretexts.org These reactions are highly valuable for constructing complex cyclic systems with good stereochemical control. masterorganicchemistry.com The vinyl sulfone moiety can also participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. researchgate.net
Cross-Coupling Reactions for Aryl/Heteroaryl Group Introduction
The introduction of aryl and heteroaryl moieties to the this compound scaffold, or its precursors, can be achieved through various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, offering a powerful tool for structural diversification.
Nickel-catalyzed cross-coupling reactions have been explored for the synthesis of derivatives. For instance, the use of (E)-4-(2-bromovinyl)benzonitrile as a substrate in an asymmetric Ni-catalyzed reductive cross-coupling reaction to produce enantioenriched allylic silanes has been reported. nih.gov This reaction, proceeding under mild conditions, demonstrates moderate functional group tolerance. nih.gov The development of new ligands, such as those incorporating a benzonitrile moiety, has been shown to be beneficial in Ni-catalyzed cross-coupling reactions by promoting reductive elimination over side reactions like β-hydride elimination. chemrxiv.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for the synthesis of enamines and related compounds from readily available starting materials under mild conditions. rsc.org This methodology is relevant for the introduction of nitrogen-based nucleophiles. Additionally, visible-light-promoted C-S cross-coupling reactions provide a practical route for the synthesis of aromatic thioethers, expanding the scope of accessible analogs. orgsyn.org
The following table provides examples of cross-coupling reactions involving benzonitrile-containing compounds, illustrating the diversity of this synthetic approach.
Interactive Data Table: Examples of Cross-Coupling Reactions
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |
| Ni-catalyst | (E)-4-(2-bromovinyl)benzonitrile | Allylic silane (B1218182) precursor | Chiral allylic silane | 34 | nih.gov |
| Ni-catalyst / L3 ligand | α-magnesiated nitrile | 4-iodoanisole | α-arylnitrile | - | chemrxiv.org |
| Visible light / Eosin Y | Dihydrocinnamic acid-derived ester | Ethenesulfonyl fluoride | Aliphatic sulfonyl fluoride | 35 | nih.gov |
| Copper(I) oxide | Benzoic acid | Ethenesulfonyl fluoride | 2-(Fluorosulfonyl)ethyl benzoate | 89 | nih.gov |
Nucleophilic Addition and Substitution Reactions at the Ethenesulfonyl Group
The ethenesulfonyl group in this compound is a potent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack. nih.govwikipedia.org This reactivity allows for a variety of nucleophilic addition and substitution reactions, providing a versatile platform for modifying the structure and properties of the parent molecule.
The reaction is a conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org This process is the vinylogous counterpart to direct nucleophilic addition to carbonyl groups. wikipedia.org The intermediate enolate or a related stabilized anion is then typically protonated to yield the final saturated product. wikipedia.org
A wide range of nucleophiles can participate in this reaction. For instance, the conjugate addition of amines to α,β-unsaturated carbonyls is a well-established reaction. wikipedia.org Similarly, thiols are effective nucleophiles for 1,4-additions. wikipedia.org The Michael reaction, which utilizes enolates as nucleophiles, is a classic example of this type of transformation. wikipedia.org
The reactivity of the ethenesulfonyl group is exemplified by the use of ethenesulfonyl fluoride (ESF) as a derivatizing reagent. ESF is a highly reactive Michael acceptor that readily reacts with nucleophiles like sulfide (B99878) ions. nih.gov Copper-promoted conjugate addition of carboxylic acids to ESF has also been demonstrated, leading to the formation of aliphatic sulfonyl fluorides. nih.gov
The table below summarizes various nucleophilic addition reactions involving activated alkenes like the ethenesulfonyl group.
Interactive Data Table: Nucleophilic Additions to Activated Alkenes
| Nucleophile | Substrate | Reaction Type | Product Class |
| Secondary Amines | Conjugated Carbonyls | Conjugate Addition | 3-Aminocarbonyls. wikipedia.org |
| Hydrogen Cyanide | Conjugated Carbonyls | Hydrocyanation | 1,4-Keto-nitriles. wikipedia.org |
| Gilman Reagents | Conjugated Carbonyls | 1,4-Addition | Carbon-extended carbonyls. wikipedia.org |
| Enolates | Conjugated Carbonyls | Michael Reaction | 1,5-Dicarbonyl compounds. wikipedia.org |
| Carboxylic Acids | Ethenesulfonyl Fluoride | Oxa-Michael Addition | Aliphatic Sulfonyl Fluorides. nih.gov |
| Sulfide Ion | Ethenesulfonyl Fluoride | Thia-Michael Addition | Thioether derivatives. nih.gov |
Post-Synthetic Derivatization for Enhanced Analytical or Reactivity Studies
Post-synthetic derivatization is a crucial strategy for enhancing the analytical detection of molecules or for studying their reactivity. This involves chemically modifying the analyte to impart properties that are more amenable to a specific analytical technique or to introduce a reactive handle for further transformations. jfda-online.com
For compounds like this compound, derivatization can serve multiple purposes. The nitrile group itself can be a target for chemical modification. For instance, the fragmentation of benzonitrile has been studied to understand the formation of polycyclic aromatic hydrocarbons. rsc.org
The ethenesulfonyl moiety is particularly useful for derivatization due to its reactivity as a Michael acceptor. nih.gov This allows for the covalent attachment of various tags or reporter molecules. For example, ethenesulfonyl fluoride (ESF) has been successfully employed as a derivatizing reagent for the analysis of sulfide ions in biological samples using gas chromatography-mass spectrometry (GC/MS). nih.govnih.gov The reaction of ESF with the sulfide ion forms a stable derivative that is readily detectable. nih.gov This method offers a simplified protocol compared to other derivatizing agents. nih.gov
Chemical derivatization is a common practice to improve the chromatographic properties of analytes, such as by reducing their polarity or increasing their volatility for GC analysis. jfda-online.com This can lead to improved peak shape, better resolution, and enhanced sensitivity. jfda-online.com Solid-phase analytical derivatization combines extraction and derivatization into a single step, increasing efficiency. researchgate.net
The following table provides examples of derivatization strategies that could be applicable to this compound or its analogs for analytical purposes.
Interactive Data Table: Derivatization Strategies for Analytical Enhancement
| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |
| Ethenesulfonyl Fluoride (ESF) | Sulfide Ion | GC/MS | Selective derivatization for quantification. nih.govnih.gov | nih.govnih.gov |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic acids, alcohols, thiols | GC-ECD | Enhances electron capture detector response. libretexts.org | libretexts.org |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyls | HPLC-UV | Forms UV-active hydrazones. libretexts.org | libretexts.org |
| Monobromobimane (MBB) | Thiols | HPLC-Fluorescence | Forms fluorescent derivatives. libretexts.org | libretexts.org |
Chemical Reactivity and Mechanistic Investigations of 4 Ethenesulfonyl Benzonitrile
Nucleophilic Substitution Reactions
Nucleophilic attack on 4-(Ethenesulfonyl)benzonitrile typically proceeds via a conjugate addition or Michael-type reaction mechanism. This is a consequence of the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon.
The ethenesulfonyl group in this compound is a highly activated Michael acceptor. The general mechanism for the nucleophilic addition to the ethenesulfonyl moiety involves the attack of a nucleophile (Nu⁻) on the β-carbon of the vinyl group. This initial attack results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the sulfonyl group. Subsequent protonation of this intermediate by a proton source, typically the solvent or a conjugate acid of the nucleophile, yields the final addition product.
Amines and thiols are excellent nucleophiles for the Michael addition to this compound due to the presence of lone pairs of electrons on the nitrogen and sulfur atoms, respectively.
The reaction with primary and secondary amines proceeds readily to form the corresponding β-aminoethylsulfonylbenzonitrile derivatives. The reaction is typically carried out in a polar solvent and can often proceed at room temperature. The initial addition of the amine to the vinyl sulfone is followed by a proton transfer step to yield the neutral product.
Thiols, and more specifically their conjugate bases (thiolates), are particularly potent nucleophiles for this type of reaction. The addition of thiols to vinyl sulfones is a well-established and efficient transformation, often referred to as a thiol-ene reaction. This reaction can proceed under neutral or base-catalyzed conditions to afford β-thioethylsulfonylbenzonitrile derivatives in high yields.
| Nucleophile | Product | Typical Reaction Conditions | Expected Yield |
|---|---|---|---|
| Aniline | 4-((2-(Phenylamino)ethyl)sulfonyl)benzonitrile | Ethanol, Room Temperature, 24h | High |
| Piperidine | 4-((2-(Piperidin-1-yl)ethyl)sulfonyl)benzonitrile | Methanol, Room Temperature, 12h | Excellent |
| Benzenethiol | 4-((2-(Phenylthio)ethyl)sulfonyl)benzonitrile | Triethylamine (cat.), THF, Room Temperature, 4h | Excellent |
| Ethanethiol | 4-((2-(Ethylthio)ethyl)sulfonyl)benzonitrile | Sodium ethoxide (cat.), Ethanol, 0 °C to Room Temperature, 6h | High |
The presence of the electron-withdrawing nitrile group in the para position of the benzene (B151609) ring has a profound activating effect on the reactivity of the ethenesulfonyl moiety. This influence can be quantitatively understood through the principles of linear free-energy relationships, such as the Hammett equation. The Hammett equation relates the reaction rate or equilibrium constant of a reaction series to the electronic properties of substituents on an aromatic ring.
The para-cyano group possesses a large positive Hammett sigma (σp) value, indicating its strong electron-withdrawing nature through both inductive and resonance effects. This electron withdrawal from the phenyl ring is transmitted to the sulfonyl group, which in turn further polarizes the vinyl group. The increased electrophilicity of the β-carbon of the ethenesulfonyl group leads to a significant enhancement in the rate of nucleophilic attack compared to unsubstituted phenyl vinyl sulfone. This is because the electron-withdrawing cyano group helps to stabilize the negative charge that develops in the transition state and the carbanionic intermediate of the Michael addition, thereby lowering the activation energy of the reaction.
Oxidative and Reductive Transformations
In the context of this compound, which is already a sulfone, "oxidation pathways to sulfone derivatives" primarily refers to the synthesis of the target molecule from its sulfide (B99878) precursor, 4-(vinylthio)benzonitrile. The oxidation of a sulfide to a sulfone is a common and important transformation in organic synthesis. This process typically proceeds through a sulfoxide (B87167) intermediate.
A variety of oxidizing agents can be employed for this transformation. The choice of reagent and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. To obtain the sulfone, stronger oxidizing agents or stoichiometric amounts of milder oxidants are generally required. A common and effective reagent for this oxidation is hydrogen peroxide (H₂O₂), often in the presence of a catalytic amount of a metal salt or in an acidic medium like acetic acid. Other reagents capable of effecting this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄).
| Oxidizing Agent | Typical Reaction Conditions | Intermediate | Final Product |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 50-70 °C | 4-(Ethenesulfinyl)benzonitrile | This compound |
| m-CPBA (2 equivalents) | Dichloromethane, 0 °C to Room Temperature | 4-(Ethenesulfinyl)benzonitrile | This compound |
| Potassium Permanganate (KMnO₄) | Aqueous Acetone, 0 °C | 4-(Ethenesulfinyl)benzonitrile | This compound |
The nitrile group of this compound can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation provides a route to compounds with a benzylic amine functionality. The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitrile in the presence of the potentially reactive vinyl sulfone moiety.
Catalytic hydrogenation is a widely used method for the reduction of nitriles. calvin.eduresearchgate.netnih.govresearchgate.net This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). calvin.edu The reaction conditions, including pressure, temperature, and solvent, can be optimized to favor the formation of the primary amine and minimize side reactions. calvin.edu
Alternatively, chemical hydrides can be employed for the reduction of the nitrile group. organic-chemistry.orgnih.govlibretexts.orgwikipedia.orgthieme-connect.de Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines. libretexts.orgthieme-connect.de However, its high reactivity may also lead to the reduction of the vinyl group. A milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can sometimes be used to achieve a partial reduction to an imine, which upon hydrolysis yields an aldehyde. libretexts.orgwikipedia.org However, for the formation of the amine, a complete reduction is necessary. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of nitriles and may offer better chemoselectivity. nih.gov The presence of an electron-withdrawing group on the aromatic ring can influence the rate of reduction. nih.govorganic-chemistry.org
| Reducing Agent/System | Product | Typical Reaction Conditions | Potential for Chemoselectivity |
|---|---|---|---|
| H₂, Raney Nickel | (4-(Ethenesulfonyl)phenyl)methanamine | Ethanol/Ammonia, High Pressure, Elevated Temperature | Moderate to Good; potential for vinyl group reduction |
| H₂, Pd/C | (4-(Ethenesulfonyl)phenyl)methanamine | Methanol, High Pressure, Room Temperature | Moderate; potential for vinyl group reduction |
| LiAlH₄ then H₂O | (4-(Ethenesulfonyl)phenyl)methanamine | THF or Diethyl Ether, 0 °C to Reflux | Low; likely to reduce both nitrile and vinyl groups |
| BH₃·THF then H₂O | (4-(Ethenesulfonyl)phenyl)methanamine | THF, Room Temperature to Reflux | Good; generally selective for the nitrile group |
Cycloaddition and Other Pericyclic Reactions
The vinylsulfonyl group in this compound renders the alkene electron-deficient, making it an excellent substrate for various cycloaddition and pericyclic reactions. This reactivity is primarily governed by the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, facilitating interactions with the Highest Occupied Molecular Orbital (HOMO) of reaction partners like dienes and 1,3-dipoles.
Diels-Alder Reactions ([4+2] Cycloaddition)
As an electron-poor alkene, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions. The general mechanism for a Diels-Alder reaction involves the concerted interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring. The presence of two strong electron-withdrawing groups—the sulfonyl and the cyano moieties—significantly enhances the electrophilicity of the vinyl group, promoting rapid and efficient cycloaddition with electron-rich dienes.
While specific studies on this compound were not prevalent in the reviewed literature, the reactivity of analogous compounds such as β-fluoro-β-nitrostyrenes demonstrates the principles. In reactions with cyclic dienes, these electron-poor dienophiles yield bicyclic products, with stereoselectivity often favoring the endo isomer, particularly with strongly electron-withdrawing substituents. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) proceeds smoothly to give monofluorinated norbornenes in high yields.
Table 1: Representative Diels-Alder Reaction with an Electron-Poor Dienophile
| Diene | Dienophile | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Z-β-fluoro-β-(4-cyanophenyl)nitrostyrene | o-xylene, 110 °C | 97% | beilstein-journals.orgbeilstein-journals.org |
This table illustrates the high reactivity of dienophiles with strong electron-withdrawing groups, analogous to this compound.
1,3-Dipolar Cycloadditions
The electron-deficient double bond of aryl vinyl sulfones makes them excellent dipolarophiles for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. mdpi.com These reactions involve a 1,3-dipole, a molecule with 4π-electrons delocalized over three atoms.
Studies on phenyl vinyl sulfone and other aryl vinyl sulfones have shown they readily react with various 1,3-dipoles, including azomethine ylides and organic azides.
Reactions with Azomethine Ylides : A general protocol for the enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with aryl vinyl sulfones has been developed. Using a copper-Taniaphos catalyst system, these reactions produce 3-sulfonyl pyrrolidines with high exo selectivity and good enantioselectivity. acs.org A theoretical study of the reaction between an azomethine ylide and phenyl vinyl sulfone confirms the high polar character of the reaction, with the vinyl sulfone acting as a strong electrophile. mdpi.com This polarity leads to a low activation Gibbs free energy of 13.1 kcal·mol⁻¹ and high regio- and stereoselectivity. mdpi.com
Reactions with Organic Azides : The reaction of vinyl sulfones with organic azides is a key method for synthesizing substituted 1,2,3-triazoles. acs.orgnih.gov DFT calculations on the cycloaddition between substituted vinyl sulfones and a sugar azide (B81097) have been used to rationalize the observed regioselectivity. acs.orgnih.gov The formation of either 1,4- or 1,5-disubstituted triazoles is governed by the substituents on the vinyl sulfone, with the regioselectivity arising from differences in the distortion energies of the reactants in the transition state. acs.org
Table 2: Enantioselective 1,3-Dipolar Cycloaddition of an Azomethine Ylide with Aryl Vinyl Sulfones
| Aryl Vinyl Sulfone (ArSO₂CH=CH₂) | Catalyst System | Yield | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ar = Phenyl | Cu(CH₃CN)₄ClO₄ / Taniaphos | 89% | >98:2 | 85% | acs.org |
| Ar = 4-Methylphenyl | Cu(CH₃CN)₄ClO₄ / Taniaphos | 91% | >98:2 | 84% | acs.org |
This table showcases the high efficiency and selectivity achievable in 1,3-dipolar cycloadditions with compounds structurally similar to this compound.
Other pericyclic reactions, such as [2+2] cycloadditions, are also possible with highly activated alkenes like this compound, typically under photochemical conditions. However, the [4+2] and [3+2] cycloaddition pathways are generally more common and synthetically useful for this class of compounds under thermal conditions. scripps.edumsu.edu
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the powerful electron-withdrawing nature of both the sulfonyl (-SO₂R) and cyano (-CN) groups. Both substituents pull electron density from the aromatic ring through inductive and resonance effects, making the ring electron-poor and thus less nucleophilic and reactive towards electrophiles.
The sulfonyl group is a meta-directing deactivator. The cyano group is also a meta-directing deactivator. When both are present on the ring in a para relationship, their directing effects reinforce each other. Any incoming electrophile would be directed to the positions meta to both groups. In the case of this compound, the positions meta to the cyano group are C2 and C6, and the positions meta to the ethenesulfonyl group are C3 and C5.
Due to the strong deactivation, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to achieve any electrophilic substitution. Under such conditions, the vinyl group might also be susceptible to polymerization or other side reactions, complicating the synthetic outcome. Therefore, electrophilic aromatic substitution is not a typical or synthetically useful reaction for modifying the aromatic ring of this compound after its formation. It is generally more practical to introduce desired substituents onto the aromatic ring before the creation of the ethenesulfonyl moiety.
Detailed Mechanistic Studies
Mechanistic investigations into the reactions of this compound are primarily focused on its behavior as a potent Michael acceptor and a dienophile/dipolarophile, roles dictated by the electron-deficient nature of the vinyl group. While studies specifically targeting this exact molecule are limited, extensive research on analogous aryl vinyl sulfones and other activated alkenes provides a clear framework for understanding its reactivity.
Kinetic and Thermodynamic Aspects of Reactions
Kinetic studies of cycloaddition reactions involving vinyl sulfones highlight their high reactivity. The rate of these reactions is significantly influenced by the electronic properties of both the vinyl sulfone and its reaction partner.
Diels-Alder Reactions : The kinetics of Diels-Alder reactions are well-described by Frontier Molecular Orbital (FMO) theory. The reaction rate is accelerated when the energy gap between the HOMO of the diene and the LUMO of the dienophile is small. The strongly electron-withdrawing sulfonyl and cyano groups in this compound substantially lower its LUMO energy, leading to a smaller HOMO-LUMO gap with electron-rich dienes and consequently, a faster reaction rate.
1,3-Dipolar Cycloadditions : The kinetics of 1,3-dipolar cycloadditions are also sensitive to electronic effects. A computational study on the reaction of an azomethine ylide with phenyl vinyl sulfone calculated an activation Gibbs free energy of only 13.1 kcal·mol⁻¹. mdpi.com The reaction was also found to be highly exergonic, with a reaction energy of -26.8 kcal·mol⁻¹, indicating that the resulting five-membered ring product is thermodynamically very stable. mdpi.com The polar nature of the reaction, characterized by a significant global electron density transfer (GEDT) of 0.31 e at the transition state, contributes to the low activation barrier. mdpi.com
Elucidation of Reaction Intermediates
Most pericyclic reactions, including the Diels-Alder and many 1,3-dipolar cycloadditions, are concerted processes. This means they proceed through a single, cyclic transition state without the formation of discrete intermediates. msu.edu The high stereospecificity often observed in these reactions is strong evidence for a concerted mechanism.
However, for some highly polar reactions, the transition state can be very asynchronous, meaning that the formation of the two new sigma bonds is not perfectly simultaneous. In extreme cases, a stepwise mechanism involving a zwitterionic intermediate may compete with or replace the concerted pathway. For the [3+2] cycloaddition of an azomethine ylide with phenyl vinyl sulfone, a Bonding Evolution Theory (BET) study characterized the reaction as proceeding through a non-concerted, two-stage, one-step mechanism. mdpi.com This indicates a highly asynchronous process where bond formation begins at the most nucleophilic center of the ylide and the most electrophilic center of the vinyl sulfone, but a formal intermediate is not formed.
Role of Catalysis in Enhancing Reactivity and Selectivity
Lewis acid catalysis is a common strategy to enhance the rate and selectivity of cycloaddition reactions involving electron-poor alkenes. A Lewis acid can coordinate to one of the electron-withdrawing groups (likely the sulfonyl oxygen or nitrile nitrogen in this case), further lowering the LUMO energy of the dienophile/dipolarophile and increasing its reactivity.
In the context of 1,3-dipolar cycloadditions, metal catalysis has been instrumental in achieving high levels of enantioselectivity. As shown in the reaction between azomethine ylides and aryl vinyl sulfones, a chiral copper(I) complex acts as an effective catalyst. acs.org The catalyst coordinates to the reactants, assembling them within a chiral environment and directing the cycloaddition to occur preferentially on one face of the dipolarophile, leading to the formation of one enantiomer of the product in excess.
Table 3: Catalytic System for Enantioselective [3+2] Cycloaddition
| Reaction | Catalyst | Ligand | Role of Catalyst | Outcome | Reference |
|---|
This table summarizes the role of a specific catalytic system in controlling the stereochemical outcome of a reaction relevant to this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenyl vinyl sulfone |
| β-fluoro-β-nitrostyrene |
| Cyclopentadiene |
| 3-sulfonyl pyrrolidine |
| 1,2,3-triazole |
| Azomethine ylide |
| Taniaphos |
| Z-β-fluoro-β-(4-cyanophenyl)nitrostyrene |
| Z-β-fluoro-β-(3-nitrophenyl)nitrostyrene |
| 4-Methylphenyl vinyl sulfone |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic structure of many-body systems. nih.gov It is employed to determine the optimized geometry, electronic properties, and reactivity descriptors of a molecule.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable conformation. nih.gov For 4-(Ethenesulfonyl)benzonitrile, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. DFT methods, such as B3LYP, are commonly used for this purpose.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of 4-methoxybenzonitrile, the HOMO–LUMO gap was calculated to be 4.37 eV in a vacuum. semanticscholar.orgresearchgate.net For this compound, the strong electron-withdrawing character of the sulfonyl and nitrile groups is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap, indicating a propensity for accepting electrons and higher chemical reactivity.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.95 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.45 |
Note: The values in this table are illustrative, based on typical values for similar aromatic compounds, to demonstrate the output of FMO calculations.
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. mdpi.comfrontiersin.org These parameters are calculated using the following relationships:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Chemical hardness (η) measures resistance to a change in electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. Given the electron-deficient nature of this compound, it is expected to have a high electrophilicity index and be classified as a relatively soft molecule.
| Parameter | Formula | Description |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach provides detailed information on conformational changes and the dynamic behavior of molecules in different environments.
MD simulations can explore the conformational landscape of this compound by simulating its atomic motions. This is particularly important for understanding the flexibility of the ethenesulfonyl group and its orientation relative to the benzonitrile (B105546) ring. Such simulations can reveal the most populated conformations and the energy barriers between them. Studies on the parent molecule, benzonitrile, have used MD simulations to investigate its local structure and reorientational dynamics in the liquid phase. stanford.educhemrxiv.org For the title compound, simulations would track the trajectory of each atom, providing insight into vibrational motions and rotational dynamics, which are fundamental to its macroscopic properties.
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. cas.cz Computational models can simulate these solvent effects using either implicit models (where the solvent is a continuous medium) or explicit models (where individual solvent molecules are included). nih.gov
For a polar molecule like this compound, solvent polarity is expected to have a substantial impact. MD simulations of the related molecule 4-(N,N-Dimethylamino)benzonitrile (DMABN) in acetonitrile (B52724) have shown that the solvent plays a decisive role in its excited-state dynamics. rsc.orgnih.gov A similar investigation for this compound would involve simulating the molecule in various solvents to observe changes in its conformational preferences, electronic properties (like the dipole moment), and the stability of its frontier orbitals. The interaction between the solute and solvent molecules can stabilize or destabilize certain conformations or reactive intermediates, thereby influencing reaction pathways and rates. cas.cznih.gov
Quantum Chemical/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. This dual-level approach makes it feasible to study chemical processes, such as enzyme-catalyzed reactions or interactions with biological macromolecules, which would be computationally prohibitive to treat entirely with high-level QM methods.
For this compound, a QM/MM approach would be particularly insightful for studying its interactions within a biological system, for example, as a covalent inhibitor targeting a cysteine residue in a protein's active site. In such a simulation, the this compound molecule and the key amino acid residues involved in the binding and reaction would be treated with a QM method (e.g., Density Functional Theory, DFT). The remainder of the protein and the surrounding solvent would be described by a classical MM force field.
This setup would allow for a detailed investigation of:
The electronic structure changes during the covalent bond formation.
The transition state of the reaction between the vinyl sulfone group and a biological nucleophile.
The non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the benzonitrile moiety and the protein that contribute to binding affinity and specificity.
The results from QM/MM simulations can provide crucial information for understanding the mechanism of action and for the rational design of more potent and selective derivatives.
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants to products. This involves identifying stable intermediates and, crucially, locating the transition state (TS) structures, which correspond to the highest energy point along the minimum energy pathway. The energy of the transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate.
The vinyl sulfone group in this compound is a well-known Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon of the vinyl group. A primary reaction pathway of interest is the sulfa-Michael addition, particularly with biological thiols like cysteine or glutathione. nih.gov
Computational prediction of this pathway would typically involve the following steps:
Geometry Optimization: The structures of the reactants (this compound and the nucleophile) and the final product are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms are employed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the PES.
Frequency Calculation: A frequency calculation is performed on the optimized TS structure to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to trace the reaction path downhill from the transition state to ensure it connects the intended reactants and products.
Studies on similar α,β-unsaturated carbonyl compounds have shown that transition state calculations can be used to predict reaction rates. nih.govacs.org Although direct calculations for this compound are not available in the literature, a similar approach could be applied. For instance, the activation barriers for the addition of a model thiol (e.g., methanethiolate) to this compound and its derivatives could be calculated to predict their relative reactivities. nih.gov
Table 1: Hypothetical Calculated Activation Energies for Thiol-Michael Addition
| Compound | Nucleophile | Solvent Model | Calculation Method | Calculated ΔG‡ (kcal/mol) |
| This compound | Methanethiolate | PCM (Water) | B3LYP/6-311+G(d,p) | 12.5 |
| 4-(Ethenesulfonyl)phenol | Methanethiolate | PCM (Water) | B3LYP/6-311+G(d,p) | 13.1 |
| 4-(Ethenesulfonyl)nitrobenzene | Methanethiolate | PCM (Water) | B3LYP/6-311+G(d,p) | 11.8 |
This table is interactive and contains hypothetical data for illustrative purposes, based on trends observed for similar Michael acceptors.
Rational Design Principles for Derivatization
Rational design, often as part of computer-aided drug design (CADD), utilizes computational methods to guide the synthesis of new molecules with desired properties. mdpi.comnih.gov For this compound, rational design principles can be applied to modulate its reactivity, selectivity, and pharmacokinetic properties by introducing various substituents on the benzonitrile ring.
The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to improve metabolic stability. researchgate.netbenthamscience.com The vinyl sulfone moiety, in particular, is a valuable electrophilic "warhead" for designing targeted covalent inhibitors. nih.gov The benzonitrile group also offers opportunities for modification to fine-tune the molecule's properties.
Computational approaches that guide the derivatization process include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of derivatives with their biological activity or reactivity. For example, electronic parameters (like Hammett constants) of substituents on the phenyl ring can be correlated with the calculated activation energy of the Michael addition.
Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of various derivatives within the target's active site. mdpi.com This can help in designing modifications that enhance binding through specific interactions.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features required for biological activity. This model can then be used to design new derivatives that fit the pharmacophore.
The goal of derivatization would be to balance the reactivity of the vinyl sulfone group—making it reactive enough to bind its target but not so reactive that it causes off-target effects—with optimal binding and physicochemical properties. For instance, introducing an electron-withdrawing group (e.g., -NO₂) on the benzonitrile ring would be expected to increase the electrophilicity of the vinyl group, thereby increasing its reactivity in Michael additions. Conversely, an electron-donating group (e.g., -OH) would decrease its reactivity.
Table 2: Predicted Effects of Phenyl Ring Substituents on Reactivity
| Substituent at para-position | Electronic Effect | Predicted Effect on Michael Addition Rate | Rationale |
| -NO₂ | Electron-withdrawing | Increase | Stabilizes the negative charge in the transition state. |
| -CN (original) | Electron-withdrawing | Baseline | Reference compound. |
| -Cl | Weakly electron-withdrawing | Slight Increase | Inductive withdrawal enhances electrophilicity. |
| -CH₃ | Weakly electron-donating | Slight Decrease | Donates electron density, reducing electrophilicity. |
| -OH | Electron-donating | Decrease | Donates electron density via resonance, reducing electrophilicity. |
This is an interactive table illustrating general principles of electronic effects on the reactivity of the vinyl sulfone moiety.
By systematically evaluating these effects in silico, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources in the discovery process. nih.gov
Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
4-(Ethenesulfonyl)benzonitrile serves as a key building block in organic synthesis, a role attributable to the distinct reactivity of its two primary functional groups. tandfonline.comnbinno.com The vinyl sulfone group is a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgadichemistry.comchem-station.com This reactivity allows for the facile formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, which is a cornerstone of constructing more complex molecular architectures.
The strongly electron-withdrawing nature of the sulfonyl group activates the vinyl component, making it susceptible to attack by soft nucleophiles like thiols and amines under mild conditions. nih.gov This specific reactivity is highly valued in synthetic strategies where chemoselectivity is crucial.
Furthermore, the benzonitrile (B105546) group offers additional synthetic handles. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways for amide bond formation, further alkylation, or participation in a variety of other transformations. nbinno.com This dual reactivity makes this compound a versatile precursor for a wide array of more elaborate compounds. tandfonline.com
Table 1: Synthetic Transformations of this compound's Functional Groups
| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functionality |
|---|---|---|---|
| Vinyl Sulfone | Michael Addition | R-SH (Thiols), R-NH2 (Amines) | Thioether, Amine adduct |
| Vinyl Sulfone | Diels-Alder Reaction | Dienes | Cyclohexene derivatives |
| Benzonitrile | Hydrolysis | H3O+, heat | Carboxylic Acid |
| Benzonitrile | Reduction | H2/Catalyst, LiAlH4 | Benzylamine |
| Aromatic Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro-substituted derivative |
Utility in the Development of Specialty Chemicals and Functional Materials
The same chemical properties that make this compound a valuable building block also underpin its use in creating specialty chemicals and functional materials. By leveraging the reactivity of the vinyl sulfone group, this molecule can be covalently incorporated into larger structures to impart specific properties.
For instance, its derivatives are explored in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The sulfone moiety is a common feature in many biologically active compounds, and the ability to construct molecules around the 4-cyanophenyl sulfone core is of significant interest in drug discovery. tandfonline.com The benzonitrile group itself is a known bioisostere for pyridine (B92270) and other aromatic systems, capable of forming critical hydrogen bonds with biological targets. d-nb.info
In materials science, benzonitrile derivatives are used in the synthesis of dyes, pigments, and electronic materials. nbinno.comrsc.org The strong electron-withdrawing character of both the sulfone and nitrile groups can significantly influence the electronic and optical properties of conjugated systems, making them suitable for applications in organic light-emitting diodes (OLEDs) and other functional materials. nbinno.com
Investigation as a Biochemical Probe for Enzyme Activity Studies (non-clinical research tools)
A significant area of investigation for this compound and related vinyl sulfones is their use as biochemical probes for studying enzyme activity, particularly for non-clinical research. tandfonline.comresearchgate.net This application hinges on the vinyl sulfone group's ability to act as a covalent "warhead" that targets nucleophilic amino acid residues in the active sites of enzymes. pnas.org
The primary target for vinyl sulfones is the thiol group of cysteine residues. rsc.orgnih.gov Many enzyme classes, including cysteine proteases and deubiquitinating enzymes (DUBs), rely on a catalytic cysteine for their function. researchgate.net An activity-based protein profiling (ABPP) probe designed with a vinyl sulfone warhead can enter the enzyme's active site and form an irreversible covalent bond with this catalytic cysteine via a Michael addition reaction. researchgate.netnih.govnih.gov This covalent modification effectively traps the enzyme, allowing for its detection, identification, and quantification. frontiersin.orgmagtechjournal.com
Because these probes only react with catalytically active enzymes, they provide a powerful tool to profile the functional state of entire enzyme families in complex biological samples like cell lysates. nih.govmdpi.com By attaching a reporter tag (like a fluorophore or biotin) to the benzonitrile end of the molecule, researchers can visualize or isolate the probe-labeled enzymes for further analysis. This approach is instrumental in drug discovery for identifying new therapeutic targets and assessing the selectivity of enzyme inhibitors. nih.govnih.gov
Table 2: Mechanism of Covalent Modification by a Vinyl Sulfone Probe
| Step | Description | Chemical Transformation |
|---|---|---|
| 1. Binding | The probe non-covalently binds to the enzyme's active site. | Enzyme + Probe ⇌ [Enzyme-Probe] Complex |
| 2. Nucleophilic Attack | The deprotonated thiol of a catalytic cysteine residue attacks the β-carbon of the vinyl sulfone. | R-S⁻ + CH₂=CH-SO₂-R' → R-S-CH₂-⁻CH-SO₂-R' |
| 3. Protonation | The resulting carbanion is protonated by a nearby residue or solvent. | R-S-CH₂-⁻CH-SO₂-R' + H⁺ → R-S-CH₂-CH₂-SO₂-R' |
| 4. Inactivation | A stable, irreversible thioether bond is formed, covalently modifying and inactivating the enzyme. | Formation of a stable Enzyme-Probe adduct |
Potential in Polymer Science (e.g., as a monomer or functionalizing agent)
This compound holds considerable potential in polymer science. Its vinyl group can participate in polymerization reactions, allowing it to be used as a monomer for the synthesis of novel polymers. The incorporation of the sulfone group into the polymer backbone is known to impart desirable thermal and mechanical properties. tuntunplastic.comtuntunplastic.comwikipedia.org
Polymers containing sulfone groups (polysulfones) are a class of high-performance thermoplastics known for their high strength, thermal stability, and resistance to chemicals and hydrolysis. tuntunplastic.comsyensqo.com By analogy with other vinyl sulfone monomers, the polymerization of this compound could lead to polymers with a high glass transition temperature (Tg), making them rigid and dimensionally stable at elevated temperatures. nih.gov Research on thiol-vinyl sulfone polymer networks has demonstrated that such materials can be glassy with Tg values well above ambient temperature. nih.gov
Additionally, this compound can be used as a functionalizing agent. It can be grafted onto existing polymer chains or used as a co-monomer in copolymerization reactions to introduce the specific properties of the 4-cyanophenyl sulfone moiety. researchgate.netacs.org This could be used to modify surface properties, enhance thermal stability, or provide reactive sites for further chemical modifications.
Table 3: Properties of High-Performance Sulfone Polymers
| Property | Description | Typical Values for Polysulfones |
|---|---|---|
| Thermal Stability | Resistance to degradation at high temperatures. | Service temperatures up to 204°C. tuntunplastic.comsyensqo.com |
| Glass Transition Temp. (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | 190 - 230 °C. wikipedia.org |
| Mechanical Strength | High strength and stiffness, resistant to creep under load. wikipedia.org | Flexural modulus can be >300,000 psi. tuntunplastic.com |
| Hydrolytic Stability | Resistance to degradation by water, steam, and aqueous solutions. wikipedia.org | Excellent resistance to acidic and alkaline environments. wikipedia.org |
| Chemical Resistance | Resistance to a wide range of chemicals, including acids, bases, and electrolytes. tuntunplastic.comwikipedia.org | Good resistance to many fuels and lubricants. tuntunplastic.com |
Applications in Supramolecular Chemistry and Self-Assembly
The benzonitrile portion of this compound makes it a compelling candidate for applications in supramolecular chemistry and the controlled self-assembly of molecular structures. nih.govmdpi.com Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to build large, well-ordered assemblies from smaller molecular components. nso-journal.orgrsc.org
The benzonitrile group is an effective participant in these interactions. The aromatic ring can engage in π-π stacking with other aromatic systems, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nso-journal.org This allows benzonitrile derivatives to be precisely recognized and encapsulated by larger "host" molecules in host-guest complexes. rsc.orgnih.gov
This recognition can be used to direct the self-assembly of complex architectures. For example, this compound could be designed to act as a "guest" molecule that is selectively bound by a macrocyclic "host." The vinyl sulfone group would remain exposed, providing a reactive handle that could be used to link these self-assembled units together, potentially forming novel supramolecular polymers or functional surfaces. The precise and predictable nature of these non-covalent interactions allows for the bottom-up construction of highly organized nanomaterials. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Future research is increasingly directed towards the development of environmentally benign and efficient methods for synthesizing 4-(Ethenesulfonyl)benzonitrile and its derivatives. Traditional synthetic pathways often involve multiple steps and the use of hazardous reagents. An emerging trend is the adoption of "green chemistry" principles to minimize waste and energy consumption.
Key areas of development include:
Ionic Liquid-Based Syntheses: Inspired by novel green synthetic routes for benzonitriles, future approaches could utilize ionic liquids that act as both solvent and catalyst, eliminating the need for metal salt catalysts and simplifying product separation. For instance, methods developed for producing benzonitrile (B105546) from benzaldehyde (B42025) using a recyclable ionic liquid medium could be adapted. rsc.orgresearchgate.net
Catalytic Aerobic Oxidation: Exploring direct synthesis from more readily available precursors using molecular oxygen as the terminal oxidant, guided by advancements in photoredox catalysis. researchgate.net This would represent a significant improvement in atom economy over classical methods.
Flow Chemistry: The use of microfluidic reactors, which has been successfully applied to the synthesis of related compounds like [¹⁸F]ethenesulfonyl fluoride (B91410), could offer enhanced control over reaction conditions, improve safety, and allow for scalable, continuous production. nih.gov
These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of this versatile chemical building block.
Exploration of Unprecedented Reactivity Profiles
The vinylsulfonyl group in this compound is an excellent Michael acceptor, a reactive handle that has been widely used. However, future research will likely focus on uncovering new and unprecedented reaction pathways.
Emerging trends in this area involve:
Radical Chemistry: The generation of radical species under mild conditions, for example through photoredox catalysis, could unlock novel transformations that are inaccessible through traditional two-electron chemistry. researchgate.net Investigating the behavior of this compound in radical-mediated cycloadditions or C-H functionalization reactions is a promising avenue.
Asymmetric Transformations: Developing enantioselective additions to the vinyl group is a critical goal. This would allow for the synthesis of chiral molecules, which are of high value in medicinal chemistry and materials science.
Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity. This strategy is highly efficient and aligns with the principles of green chemistry.
Integration with Advanced Catalytic Systems
The integration of this compound into advanced catalytic cycles is a major area of future research. The compound can act as a substrate, a ligand, or a building block for more complex catalytic structures.
Key research directions include:
Photoredox Catalysis: Utilizing visible-light-absorbing catalysts to initiate reactions under exceptionally mild conditions. researchgate.net For example, photocatalytic systems could enable novel addition or cyclization reactions involving the vinylsulfonyl moiety that are not feasible with thermal methods.
Dual Catalysis: Combining two different types of catalysts (e.g., a transition metal catalyst and an organocatalyst) to achieve transformations that neither catalyst can accomplish alone. This synergistic approach could lead to the discovery of highly selective and efficient reactions.
Heterogeneous Catalysis: Developing solid-supported catalysts for reactions involving this compound. Heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both cost-effective and environmentally friendly.
Expansion of Applications in Optoelectronic and Sensing Materials
The benzonitrile core, known for its role in materials with interesting photophysical properties, suggests that this compound is a promising candidate for new functional materials. rsc.org
Future applications to be explored:
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are being investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for developing highly efficient OLEDs. rsc.org The electronic properties of the ethenesulfonyl group could be used to tune the emission characteristics of new TADF materials.
Fluorescent Sensors: The reactivity of the Michael acceptor can be exploited for sensing applications. For instance, a reaction with a specific analyte could trigger a change in fluorescence. This principle is used in designing sensors for biologically important molecules or ions like saccharides and fluoride. nih.gov
Nonlinear Optical (NLO) Materials: Molecules with strong intramolecular charge transfer (ICT) characteristics, a feature of many benzonitrile derivatives, can exhibit significant NLO properties. nih.gov The combination of the electron-donating/accepting character of the substituents on the benzene (B151609) ring will be crucial.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is becoming indispensable in modern chemical research. For this compound, this combined approach will accelerate discovery and deepen understanding.
Future directions include:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways, calculate activation barriers, and understand the electronic structure of intermediates and transition states. nih.govresearchgate.net This can help rationalize experimental outcomes and predict new reactivity.
Material Property Prediction: Computational screening of virtual libraries of this compound derivatives to predict their electronic and optical properties (e.g., HOMO-LUMO gaps, absorption spectra). scispace.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates for applications in optoelectronics.
Spectroscopic Analysis: Combining experimental spectroscopic data (FT-IR, NMR, UV-Vis) with theoretical calculations to achieve a more accurate and complete assignment of spectral features. nih.gov This provides a detailed picture of the molecule's structure and bonding.
This integrated strategy, leveraging the predictive power of computational chemistry, will guide experimental efforts, saving time and resources while fostering innovation in the chemistry of this compound.
Q & A
Q. Methodology :
- Synthesize analogs with varying electron-withdrawing/donating groups.
- Validate activity via enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., HIV replication).
- Use molecular docking to correlate substituent effects with binding interactions .
What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). A smaller HOMO-LUMO gap (<4 eV) indicates higher reactivity in Pd-catalyzed couplings .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on transition states. Polar aprotic solvents (e.g., DMF) stabilize intermediates, accelerating reaction rates .
How can conflicting spectroscopic data for this compound derivatives be reconciled?
Level: Advanced
Answer:
Contradictions often arise from solvent polarity, tautomerism, or dynamic processes. Strategies include:
- Variable-Temperature NMR : Identify rotamers or conformational equilibria by observing signal coalescence at elevated temperatures .
- Solvent-Dependent Studies : Compare UV-Vis spectra in polar vs. nonpolar solvents. Shifts in λmax may indicate twisted intramolecular charge-transfer (TICT) states .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, especially for isomers (e.g., Z/E configurations in ethenesulfonyl groups) .
What role does this compound play in materials science applications?
Level: Advanced
Answer:
The ethenesulfonyl group enhances electron transport in optoelectronic materials:
- OLEDs : Derivatives with carbazole/phenoxazine moieties exhibit thermally activated delayed fluorescence (TADF) due to intramolecular charge transfer. Key metrics include ΦPL (photoluminescence quantum yield) and ΔEST (singlet-triplet energy gap) .
- Dielectric Materials : Polar sulfonyl groups increase dielectric constants, as measured by impedance spectroscopy. Applications include capacitors and organic field-effect transistors (OFETs) .
How are reaction mechanisms elucidated for this compound-involved transformations?
Level: Advanced
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–H activation in cross-couplings) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept intermediates. LC-MS or EPR can confirm radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
